Cyanoacetyl guanidine
Overview
Description
Cyanoacetyl guanidine is an organic compound that features both cyano and guanidine functional groups. This compound is of significant interest due to its versatile applications in organic synthesis and its potential biological activities. The presence of both cyano and guanidine groups makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanoacetyl guanidine can be synthesized through the reaction of cyanoacetic acid with guanidine. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the this compound. The reaction conditions often include heating the mixture to promote the reaction and achieve a higher yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyanoacetyl guanidine undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are of significant interest in medicinal chemistry.
Condensation Reactions: The guanidine group can participate in condensation reactions with carbonyl compounds to form imines and other derivatives.
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium carbonate
Solvents: Water, ethanol, dimethyl sulfoxide
Catalysts: Transition metal catalysts for specific reactions
Major Products Formed:
- Substituted this compound derivatives
- Heterocyclic compounds such as pyrimidines and triazines
Scientific Research Applications
Cyanoacetyl guanidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are being explored for their potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyanoacetyl guanidine and its derivatives involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the guanidine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Cyanoacetamide: Similar to cyanoacetyl guanidine, cyanoacetamide contains a cyano group and is used in the synthesis of heterocyclic compounds.
Guanidine Derivatives: Compounds such as aminoguanidine and methylguanidine share the guanidine functional group and have similar chemical reactivity.
Uniqueness: this compound is unique due to the presence of both cyano and guanidine groups, which allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups. This dual functionality makes it a valuable intermediate in organic synthesis and a promising candidate for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
2-cyano-N-(diaminomethylidene)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7/h1H2,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRMOUYRMDEEOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325435 | |
Record name | CYANOACETYL GUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55034-35-0 | |
Record name | NSC507294 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CYANOACETYL GUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.